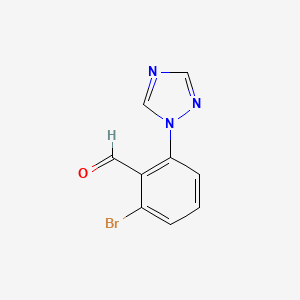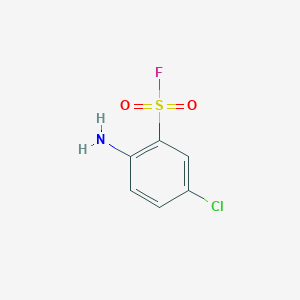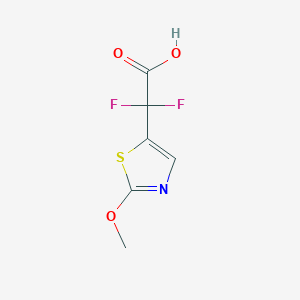
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that features a bromine atom and a triazole ring attached to a benzaldehyde moiety
Métodos De Preparación
The synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 1H-1,2,4-triazole.
Reaction Conditions: The triazole ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-bromobenzaldehyde with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions include 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzoic acid, 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzyl alcohol, and various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde can be compared with other similar compounds:
Propiedades
Fórmula molecular |
C9H6BrN3O |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
2-bromo-6-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-3-9(7(8)4-14)13-6-11-5-12-13/h1-6H |
Clave InChI |
QWLWYAZMHJCGHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C=O)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15275107.png)




![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15275138.png)
![2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275144.png)


![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)
![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)
![2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B15275198.png)

